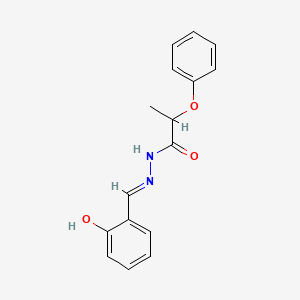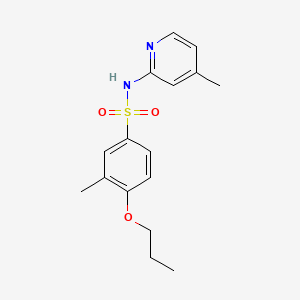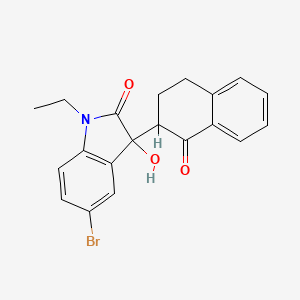![molecular formula C26H28N2O3 B15282987 N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is a complex organic compound characterized by its unique structure, which includes multiple allyl groups and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diallylamine with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, and solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce amines.
Applications De Recherche Scientifique
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the development of new materials with specific properties, such as adhesives or coatings.
Mécanisme D'action
The mechanism of action of N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The allyl groups may facilitate binding to these targets, while the benzamide core can interact with specific sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diallyl-4-aminobenzenesulfonamide
- N,N-diallyl-4-methylbenzenesulfonamide
- N,N-diallyldichloroacetamide
Uniqueness
N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide is unique due to its specific structure, which includes both allyl groups and a benzamide core. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C26H28N2O3 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[4-[bis(prop-2-enyl)carbamoyl]phenoxy]-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c1-5-17-27(18-6-2)25(29)21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)26(30)28(19-7-3)20-8-4/h5-16H,1-4,17-20H2 |
Clé InChI |
ZERRCFZJRNGSJG-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B15282913.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282916.png)


![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)
![3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282944.png)

![3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B15282948.png)
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282954.png)
![methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B15282967.png)

![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)

![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
